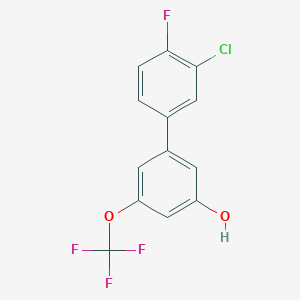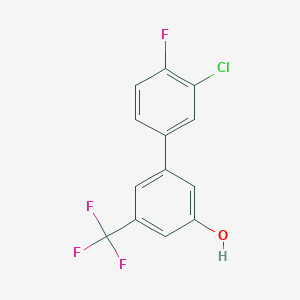
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in both scientific research and laboratory experiments. 5-CFTP is a highly reactive, volatile compound that can be used in various chemical reactions, including oxidation and hydrolysis.
Applications De Recherche Scientifique
5-CFTP has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of metal-organic frameworks. In addition, 5-CFTP has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 5-CFTP is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other molecules to form new compounds. In addition, 5-CFTP may act as an electron-rich species, which can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, 5-CFTP may have the potential to act as an antioxidant and to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-CFTP has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. In addition, it is a volatile compound, which makes it suitable for use in gas-phase reactions. However, it is important to note that 5-CFTP is a highly reactive compound, which means that safety precautions must be taken when handling the compound.
Orientations Futures
There are a number of potential future directions for the use of 5-CFTP. One potential direction is the development of new synthetic methods for the synthesis of organic compounds. Additionally, the compound could be used in the development of new drugs, agrochemicals, and dyes. In addition, 5-CFTP could be used in the development of new catalysts and in the synthesis of new polymers. Finally, further research is needed to better understand the biochemical and physiological effects of 5-CFTP.
Méthodes De Synthèse
5-CFTP is synthesized through a process known as the Friedel-Crafts reaction. This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The product of the reaction is an alkylated aromatic compound. The product of the Friedel-Crafts reaction can then be further reacted with an electrophilic reagent, such as trifluoromethylphenol, to form the desired product, 5-CFTP.
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUOPFCUDPBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686644 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-52-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














